6-Chloro-1-methylisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, which includes 6-Chloro-1-methylisoquinoline, can be achieved through microwave-assisted techniques . These methods are more effective than traditional techniques, which often require high temperatures and yield low results . The green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is1S/C10H8ClN/c1-7-10-3-2-9 (11)6-8 (10)4-5-12-7/h2-6H,1H3
. Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 177.63 .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Alkaloids and Derivatives: A novel synthetic approach for 6-Chloro-1-methylisoquinoline derivatives is used in the total synthesis of alkaloids, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).
- Structural Analysis of Isoquinoline Derivatives: The structural and spectroscopic characteristics of novel compounds like 4-chloro-6-methylquinoline-2(1H)-one and its isomer have been examined, revealing valuable insights into the reactivity and physical properties of these compounds (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Chemical Properties and Applications
- Corrosion Inhibition: 1-Methylisoquinoline is effective as a corrosion inhibitor for mild steel in hydrochloric acid media, with its efficiency increasing with concentration (Al-Uqaily, 2015).
- Antimicrobial and Antifungal Activity: Various derivatives of this compound have shown significant antimicrobial and antifungal activities, suggesting their potential use in medical applications (Sarveswari & Vijayakumar, 2016).
Pharmaceutical Research and Drug Development
- Drug Development and Anticancer Potential: The synthesis of new derivatives and their evaluation in pharmacological, molecular modeling, and antimicrobial activities suggest the potential use of this compound in drug development, especially in anticancer therapy (Sirisoma et al., 2009).
Biological and Enzyme Interaction Studies
- Anti-TMV Activity: New isoquinoline alkaloids derived from this compound exhibit weak anti-tobacco mosaic virus (anti-TMV) activity, indicating a potential for use in plant protection (Hu et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-1-methylisoquinoline are currently unknown. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound .
Mode of Action
The mode of action of this compound is not well-studied. As an isoquinoline derivative, it may share some of the biological activities of other isoquinolines. The specific interactions of this compound with its targets and the resulting changes are currently unknown .
Biochemical Pathways
Isoquinolines are known to interact with various biochemical pathways, but the specific pathways affected by this compound and their downstream effects are currently unknown .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As an isoquinoline derivative, it may have various biological activities, but the specific effects of this compound are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the isoquinoline molecule .
Molecular Mechanism
Isoquinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methylisoquinoline at different dosages in animal models are not well studied. It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s important to consider any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s important to consider any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It’s important to consider any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
6-chloro-1-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBXFZBISJHABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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